Cas no 1781697-61-7 (tert-butyl 2-2-(methylamino)ethylpyrrolidine-1-carboxylate)

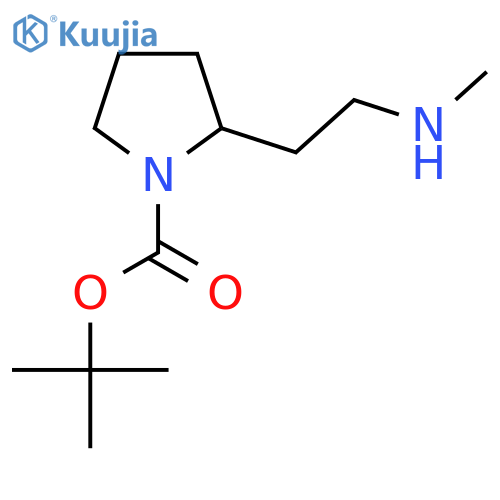

1781697-61-7 structure

商品名:tert-butyl 2-2-(methylamino)ethylpyrrolidine-1-carboxylate

tert-butyl 2-2-(methylamino)ethylpyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-2-(methylamino)ethylpyrrolidine-1-carboxylate

- EN300-1879628

- 1781697-61-7

- tert-butyl 2-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate

-

- インチ: 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-6-10(14)7-8-13-4/h10,13H,5-9H2,1-4H3

- InChIKey: BVURQFKTGBDQGH-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCCC1CCNC)=O

計算された属性

- せいみつぶんしりょう: 228.183778013g/mol

- どういたいしつりょう: 228.183778013g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

tert-butyl 2-2-(methylamino)ethylpyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1879628-0.05g |

tert-butyl 2-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate |

1781697-61-7 | 0.05g |

$827.0 | 2023-09-18 | ||

| Enamine | EN300-1879628-0.25g |

tert-butyl 2-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate |

1781697-61-7 | 0.25g |

$906.0 | 2023-09-18 | ||

| Enamine | EN300-1879628-0.1g |

tert-butyl 2-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate |

1781697-61-7 | 0.1g |

$867.0 | 2023-09-18 | ||

| Enamine | EN300-1879628-10.0g |

tert-butyl 2-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate |

1781697-61-7 | 10g |

$4729.0 | 2023-06-01 | ||

| Enamine | EN300-1879628-0.5g |

tert-butyl 2-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate |

1781697-61-7 | 0.5g |

$946.0 | 2023-09-18 | ||

| Enamine | EN300-1879628-2.5g |

tert-butyl 2-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate |

1781697-61-7 | 2.5g |

$1931.0 | 2023-09-18 | ||

| Enamine | EN300-1879628-1g |

tert-butyl 2-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate |

1781697-61-7 | 1g |

$986.0 | 2023-09-18 | ||

| Enamine | EN300-1879628-10g |

tert-butyl 2-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate |

1781697-61-7 | 10g |

$4236.0 | 2023-09-18 | ||

| Enamine | EN300-1879628-5g |

tert-butyl 2-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate |

1781697-61-7 | 5g |

$2858.0 | 2023-09-18 | ||

| Enamine | EN300-1879628-1.0g |

tert-butyl 2-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate |

1781697-61-7 | 1g |

$1100.0 | 2023-06-01 |

tert-butyl 2-2-(methylamino)ethylpyrrolidine-1-carboxylate 関連文献

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

1781697-61-7 (tert-butyl 2-2-(methylamino)ethylpyrrolidine-1-carboxylate) 関連製品

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 307-59-5(perfluorododecane)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬